![molecular formula C20H22N2O B6504364 2-{[1,1'-biphenyl]-4-yl}-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide CAS No. 1396813-71-0](/img/structure/B6504364.png)

2-{[1,1'-biphenyl]-4-yl}-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

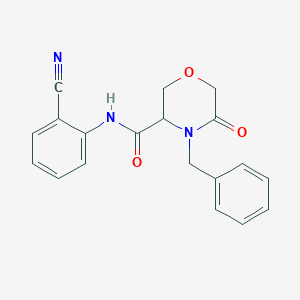

This compound is a complex organic molecule that contains a biphenyl group (two benzene rings connected by a single bond), an acetamide group (a carboxylic acid derivative), and a dimethylamino group (a nitrogen atom bonded to two methyl groups and another carbon atom). The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the biphenyl group, followed by the introduction of the acetamide and dimethylamino groups. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the biphenyl group could impart rigidity to the molecule, while the acetamide and dimethylamino groups could provide sites for intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide and dimethylamino groups could make it soluble in polar solvents .Scientific Research Applications

Organic Synthesis

This compound has been used in the asymmetric synthesis of (1S)-1-(1,1’-biphenyl-2-yl)ethanamine . The transamination reaction under study is between the substrate 2-acetylbiphenyl (ketone 1) and the amine donor isopropylamine and catalyzed by V. fluvialis TAm .

Aggregation-Induced Emission

The compound shows potential in the field of aggregation-induced emission (AIE) . AIE describes the photophysical phenomenon in which non-luminescent molecules in solutions are induced to show bright emission upon aggregate formation . This property is useful in various applications from organic electronics to biomedical research and physical process monitoring .

Organic Light-Emitting Diodes (OLEDs)

AIEgen based OLEDs show bright luminescence, high current efficiency, and excellent external quantum efficiency with very low efficiency roll off . This makes the compound a promising candidate for commercialization in the OLED industry .

Liquid Crystal Displays (LCDs)

AIE liquid crystals with bright emission could be used to fabricate liquid crystal displays without the need for backlight to reduce energy consumption .

Biomedical Research

The potential of AIE has been greatly exploited to develop AIE light-up molecular probes, AIE dot probes, and AIE theranostic probes for continuous monitoring of biological processes, disease diagnosis, cell tracking, vascular imaging, image-guided surgery, and therapy .

Physical Process Monitoring

The light-up response of AIEgens was also used successfully for physical process monitoring (e.g., glass transition, polymerization, micelle formation, gelation, self-assembly, etc.) with restriction of intramolecular motions (RIM) caused by microenvironment changes .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]-2-(4-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-22(2)15-7-6-14-21-20(23)16-17-10-12-19(13-11-17)18-8-4-3-5-9-18/h3-5,8-13H,14-16H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITDSQVIFUHQCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,1'-biphenyl]-4-yl)-N-(4-(dimethylamino)but-2-yn-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6504288.png)

![methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B6504296.png)

![1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6504301.png)

![N-(3-chloro-4-methoxyphenyl)-1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6504308.png)

![3-methyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}thiophene-2-carboxamide](/img/structure/B6504319.png)

![3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B6504320.png)

![3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide](/img/structure/B6504326.png)

![4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide](/img/structure/B6504333.png)

![2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504341.png)

![2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504344.png)

![N-[4-(dimethylamino)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide](/img/structure/B6504365.png)

![1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea](/img/structure/B6504377.png)

![3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide](/img/structure/B6504378.png)